molecular formula C10H9NO3 B1601512 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 246867-17-4

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No. B1601512
CAS RN: 246867-17-4
M. Wt: 191.18 g/mol
InChI Key: QULTWXIRPYWHGU-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature .


Synthesis Analysis

A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The reaction conditions are environmentally benign and mild, and the final product can be isolated with high yield value even without the use of chromatographic separation technique .


Molecular Structure Analysis

The IUPAC name of this compound is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . The InChI code is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .


Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves a Biginelli reaction . This reaction is a multi-component reaction that leads to dihydropyrimidinones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 309-311 degrees Celsius .

Scientific Research Applications

NMDA Receptor Antagonism

Research has shown that 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, inspired by kynurenic acid, exhibit in vitro antagonist activity at the glycine site on the NMDA receptor. Modifications to these derivatives, such as the addition of a cis-carboxymethyl group or replacing the keto group with other hydrogen-bonding groups, can restore or enhance antagonist activity. This demonstrates the compound's potential in neurological research and drug development (Carling et al., 1992).

Synthesis and Structure Elucidation

A study focused on synthesizing new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives through esterification and alkylation reactions. These compounds were then analyzed for their molecular structure through NMR spectroscopy and X-ray crystallography. The research provides insights into the molecular interactions and potential applications of these compounds in corrosion mitigation and as EGFR kinase inhibitors (Hayani et al., 2021).

Mechanistic Study in Solid-State Reactions

Another study explored the solid-state melt reaction (SSMR) of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, providing mechanistic insight into thermal rearrangements. This work highlights the compound's role in understanding chemical reaction mechanisms and its potential applications in material science (Martínez-Gudiño et al., 2019).

Antibacterial Activity

Studies have also synthesized derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid to explore their antibacterial properties. These investigations are crucial for the development of new antibacterial agents and understanding the structure-activity relationships that govern their efficacy (Miyamoto et al., 1990).

Theoretical Chemistry and Computational Studies

Research into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide using DFT methods showcases the compound's importance in theoretical chemistry, offering insights into reaction mechanisms and molecular design (Batalha et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has potential for further exploration due to its environmentally benign and mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product .

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The interaction between this compound and CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinase CK2 can lead to altered phosphorylation states of key regulatory proteins, impacting cell proliferation and survival . Additionally, this compound may affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of protein kinase CK2 is a prime example, where the compound binds to the enzyme’s active site, preventing substrate phosphorylation . This inhibition can lead to changes in gene expression, as CK2 is involved in the regulation of transcription factors and other proteins critical for gene expression. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of protein kinase CK2, leading to reduced cell proliferation in cancer models . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and the metabolism of other biomolecules. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can either be excreted or further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution pattern can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, its interaction with protein kinase CK2 may involve localization to the nucleus, where CK2 is known to phosphorylate transcription factors and other nuclear proteins. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULTWXIRPYWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536721
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246867-17-4
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N Aqueous sodium hydroxide solution (80 ml) was added dropwise to the mixed solution of methyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (8.322 g) in THF (80 ml) and methanol (80 ml) at 0° C. The reaction mixture was stirred at room temperature for 4 hours. 1N Hydrochloric acid (90 ml) was added dropwise to the reaction mixture at 0° C., which was then extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated to obtain crude crystals of the entitled compound (7.032 g). The obtained crude crystals were put to use in the following reaction without purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8.322 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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